BenchChemオンラインストアへようこそ!

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

Medicinal Chemistry ADME Prediction Drug Design

Choose 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (3,3‑DFPVP) for your research because it uniquely combines a 3,3‑difluoropiperidine ring with an N‑methylamino ketone side chain, occupying a distinct structural space among synthetic cathinones. As a reference standard (MW 192.21 Da, InChIKey PWGLRHLFJJLVJH‑UHFFFAOYSA‑N, pKa 8.89), it enables precise LC‑MS/MS or GC‑MS method development. Its gem‑difluoro group blocks oxidative metabolism, making it an ideal probe for hepatic stability assays, while its low lipophilicity (XLogP3 0.5) and high protonation at pH 7.4 differentiate it from lipophilic cathinones like α‑PVP. Use in paired‑experiment designs with non‑fluorinated controls to derive fluorine‑position‑specific SAR and BBB permeability data. Prioritize a CoA confirming identity and ≥98% purity.

Molecular Formula C8H14F2N2O
Molecular Weight 192.21 g/mol
CAS No. 1895219-86-9
Cat. No. B1531931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
CAS1895219-86-9
Molecular FormulaC8H14F2N2O
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCNCC(=O)N1CCCC(C1)(F)F
InChIInChI=1S/C8H14F2N2O/c1-11-5-7(13)12-4-2-3-8(9,10)6-12/h11H,2-6H2,1H3
InChIKeyPWGLRHLFJJLVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1895219-86-9) – Compound Identity and Core Characteristics


1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1895219-86-9) is a synthetic cathinone derivative, also referred to as 3,3-DFPVP, with molecular formula C8H14F2N2O and molecular weight 192.21 g/mol [1]. It belongs to the fluorinated piperidine ethanone subclass and features a 3,3-difluoropiperidine ring linked via a carbonyl to an N-methylamino side chain [1]. The compound is sold by several chemical suppliers at purities typically ≥95% , but its primary context of use remains investigational medicinal chemistry and forensic toxicology research .

Why Generic Substitution Fails for 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1895219-86-9)


No in-class comparator can be freely interchanged with 1-(3,3-difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one because the compound occupies a distinct structural space within the synthetic cathinone family, combining a 3,3-difluoropiperidine ring with an N-methylamino ketone side chain. Published structure-activity relationship (SAR) data for fluorinated cathinones demonstrates that even minor modifications – such as shifting fluorine atoms from the 3- to 4-position or replacing N-methyl with N-ethyl – can alter blood–brain barrier permeability, transporter selectivity, and metabolic stability [1][2]. However, direct comparative quantitative data specifically isolating this compound against structurally closest analogs remains absent from the peer-reviewed literature, meaning that any substitution decision must currently be treated as inherently risky without de novo experimental validation [2].

Quantitative Differentiation Evidence for 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1895219-86-9)


Predicted Physicochemical Profile Versus Closest Non-Fluorinated and Positional Isomer Analogs

Computed property values for 1-(3,3-difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one suggest a differentiation in lipophilicity and polar surface area (PSA) compared to non-fluorinated piperidine ethanone analogs and 4,4-difluoro positional isomers. The XLogP3 value of 0.5 for the target compound is substantially lower than typical non-fluorinated cathinone analogs (e.g., α-PVP XLogP ≈ 2.8), indicating higher aqueous solubility and potentially faster renal clearance [1][2]. Topological PSA of 32.3 Ų is compatible with CNS penetration, and the presence of gem-difluoro substitution at the 3-position is predicted to reduce oxidative metabolism at the piperidine ring relative to non-fluorinated counterparts [3].

Medicinal Chemistry ADME Prediction Drug Design

Hydrogen Bond Acceptor/Donor Profile and Rule-of-Three Violation Relative to Common Screening Library Standards

The target compound has 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), a ratio that places it outside the typical Rule-of-Three (RO3) space for fragment-based screening (usually HBD ≤ 3, HBA ≤ 3) and results in one RO3 violation [1]. By contrast, the 4,4-difluoro positional isomer (CAS 1889798-59-7) also has 1 HBD and 4 HBA but features reduced rotatable bond count (2 vs. 2 for both), while non-fluorinated piperidine ethanone analogs often show fewer HBA due to absence of fluorine. This HBA/HBD profile suggests the compound may engage in additional hydrogen bonding interactions with biological targets compared to less fluorinated analogs .

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Profiling

Predicted pKa and Charge State Differentiation from Piperidine-Ring Analogs at Physiological pH

The predicted pKa of 8.89 ± 0.10 for the secondary amine (methylamino group) of 1-(3,3-difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one indicates that at physiological pH 7.4, the compound exists substantially (~97%) in the protonated, positively charged form. This contrasts with analogs where the amino group pKa is lowered by additional electron-withdrawing substituents (e.g., α-PVP pKa ≈ 8.0; ~80% protonated at pH 7.4) [1]. The higher protonation fraction may lead to differences in membrane permeability via the ion-trapping mechanism in acidic compartments such as lysosomes and synaptic vesicles [2].

Physiological Charge State Ionization Prediction Pharmacokinetics

FLUORINE-DEPENDENT METABOLIC STABILITY CLASS-LEVEL ADVANTAGE OVER NON-FLUORINATED PIPERIDINE ETHANONES

The gem-difluoro substitution at the piperidine 3-position is expected to block CYP450-mediated hydroxylation at this site, a major metabolic pathway for non-fluorinated piperidine rings. This class-level inference is supported by the general observation that strategic fluorination reduces oxidative metabolism in heterocyclic scaffolds [1]. In the context of synthetic cathinones, fluorine atoms have been shown to enhance blood–brain barrier permeability and alter metabolism compared to non-fluorinated analogs [2]. However, no direct metabolic stability data (e.g., human liver microsome intrinsic clearance) specifically for 1895219-86-9 is available in the public domain.

Metabolic Stability Fluorine Chemistry Cytochrome P450

Recommended Application Scenarios for 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1895219-86-9) Based on Current Evidence


Forensic Toxicology Reference Standard for 3,3-DFPVP Identification

Given its designation as a synthetic cathinone (3,3-DFPVP) with potential for abuse, this compound is most immediately useful as a certified reference standard for forensic and clinical toxicology laboratories developing LC-MS/MS or GC-MS methods to identify 3,3-DFPVP in seized materials or biological samples. The well-defined molecular weight (192.21 g/mol), InChIKey (PWGLRHLFJJLVJH-UHFFFAOYSA-N), and predicted pKa (8.89) provide critical parameters for method development [1]. Procurement for this purpose should prioritize a Certificate of Analysis confirming identity and purity ≥98% .

Building Block for Structure-Activity Relationship (SAR) Libraries of Fluorinated Cathinones

The compound serves as a starting scaffold for systematic SAR exploration of the 3,3-difluoropiperidine ethanone chemotype. Research teams investigating how fluorine substitution at the piperidine 3-position affects DAT/NET/SERT transporter inhibition can use this compound as a core intermediate for N-alkyl and aryl modifications. The predicted low lipophilicity (XLogP3 = 0.5) and high protonation at pH 7.4 (~97%) differentiate it from more lipophilic cathinones like α-PVP, making it a valuable control for studying lipophilicity-transporter activity relationships [1][2].

In Vitro Metabolism Probe for CYP450 Blockade by Gem-Difluoro Substitution

Because the gem-difluoro group at the piperidine 3-position is predicted to block oxidative metabolism at this site, the compound can serve as a probe molecule in hepatic microsome or hepatocyte assays designed to quantify the metabolic stability advantage of fluorinated piperidines over non-fluorinated analogs. Procurement for this scenario should include a request for the non-fluorinated piperidine ethanone control compound to enable paired-experiment designs [3].

Blood-Brain Barrier Permeability Model Compound in Fluorinated Cathinone Research

Building on Fabregat-Safont et al. (2021) findings that fluorine atoms enhance cathinone BBB permeability, this compound can be included as a comparator in in vitro BBB models (e.g., hCMEC/D3 monolayer, PAMPA-BBB) to isolate the effect of gem-difluoro substitution at the piperidine 3-position versus non-fluorinated or differently fluorinated analogs. The measured permeability coefficient (Pe) can then be compared across the series to derive fluorine-position-specific SAR [4].

Quote Request

Request a Quote for 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.